molecular formula C5H14Cl2N2O2 B1522060 N-(3-Aminopropyl)glycine Dihydrochloride CAS No. 90495-95-7

N-(3-Aminopropyl)glycine Dihydrochloride

Cat. No.: B1522060
CAS No.: 90495-95-7
M. Wt: 205.08 g/mol
InChI Key: JQQTXSWVGCRXGJ-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)glycine dihydrochloride is a chemical compound with the molecular formula C7H14N2O·2HCl. It is a derivative of glycine, one of the simplest amino acids, with an added 3-aminopropyl group and two hydrochloride ions. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with glycine and 3-aminopropyl chloride.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of glycine's amino group with 3-aminopropyl chloride in an aqueous solution. The reaction is usually carried out at room temperature and under acidic conditions to ensure the formation of the dihydrochloride salt.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches using large reactors. The reaction mixture is continuously monitored to maintain optimal conditions.

  • Purification: After the reaction, the product is purified through crystallization, filtration, and drying to obtain the pure dihydrochloride salt.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as N-(3-aminopropyl)glycine oxide.

  • Reduction: Reduction reactions can convert the compound into its reduced forms, although this is less common.

  • Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution Reagents: Electrophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: N-(3-aminopropyl)glycine oxide.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-Aminopropyl)glycine dihydrochloride is used in several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and peptide chemistry.

  • Biology: The compound is used in the study of amino acid metabolism and protein structure.

  • Medicine: It is investigated for its potential therapeutic properties, including its use as a drug precursor.

  • Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-(3-Aminopropyl)glycine dihydrochloride exerts its effects depends on its specific application

Molecular Targets and Pathways:

  • Amino Acid Metabolism: The compound can affect amino acid metabolism by interacting with enzymes involved in these pathways.

  • Protein Synthesis: It may influence protein synthesis by acting as a substrate or inhibitor of specific enzymes.

Comparison with Similar Compounds

  • N-(2-aminoethyl)glycine dihydrochloride

  • N-(3-aminopropyl)alanine dihydrochloride

  • N-(3-aminopropyl)serine dihydrochloride

Properties

IUPAC Name

2-(3-aminopropylamino)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c6-2-1-3-7-4-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQTXSWVGCRXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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